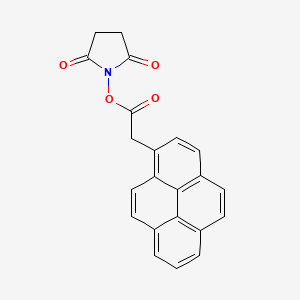![molecular formula C9H5N3OS2 B1148133 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one CAS No. 106511-81-3](/img/structure/B1148133.png)
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C9H5N3OS2 and its molecular weight is 235.29. The purity is usually 100%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Methods
The synthesis of 2-aryl-5H-[1,3,4]-thiadiazolo[2,3-b]quinazolin-5-ones involves converting 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and POCl3. This method provides a pathway to generate a wide array of derivatives with potential for varied applications (Britsun et al., 2006).
Antimicrobial and Antifungal Applications
Novel quinazolin-4(3H)-one derivatives, including those with the 1,3,4-oxadiazole thioether moiety, have shown significant antibacterial and antifungal activities against phytopathogenic microorganisms, outperforming traditional agricultural bactericides and fungicides. This suggests their potential as novel agricultural microbicides (Wang et al., 2019).
Anticancer Activity
Research has identified derivatives of 2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one with potent anticancer activities. For instance, synthesis and pharmacological screening of 1,3,4-thiadiazino[2,3-b]quinazoline derivatives have revealed their potential in cancer treatment, highlighting the importance of further exploration in this area (Santagati et al., 2000).
Antioxidant Properties
Some novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones have been synthesized and characterized for their in vitro and in vivo antioxidant activities. The ability of these compounds to prevent oxidative stress suggests their utility in developing treatments for diseases associated with oxidative damage (Joseph et al., 2010).
Anti-Inflammatory and Analgesic Activities
Derivatives of this compound have been explored for their anti-inflammatory and analgesic properties. For instance, novel 3-(1,3,4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones showed promising results in tests for anti-inflammatory and analgesic activities, indicating their potential in the treatment of pain and inflammation (Thorat et al., 2021).
作用機序
Mode of Action
It is known that the compound is synthesized through a series of reactions involving carboxylic acids and pocl3 . The exact interaction of the compound with its targets and the resulting changes are subjects of ongoing research.
Result of Action
Some studies suggest potential applications in the inhibition of platelet aggregation .
生化学分析
Biochemical Properties
2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound’s interaction with these kinases can lead to the modulation of various cellular processes, including cell growth and apoptosis . Additionally, this compound has been shown to bind to DNA, thereby affecting gene expression and protein synthesis .
Cellular Effects
The effects of this compound on cells are profound. It has been demonstrated to induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies . The compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation . Furthermore, this compound affects gene expression by binding to specific DNA sequences, leading to changes in the transcriptional activity of various genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and thereby disrupting normal cellular functions . The compound also interacts with transcription factors, altering their ability to regulate gene expression. Additionally, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways.
特性
IUPAC Name |
2-sulfanylidene-3H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c13-7-5-3-1-2-4-6(5)10-8-12(7)11-9(14)15-8/h1-4H,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKSFEOTDHSSGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=S)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


